Stereochemical Differentiation: Racemic Mixture vs. Single-Enantiomer Procurement
8-Bromochroman-4-amine (CAS 886762-91-0) is commercially supplied as a racemic mixture containing both (R)- and (S)-enantiomers in equal proportion, whereas the single-enantiomer forms—(R)-8-bromochroman-4-amine (CAS 1212896-29-1) and (S)-8-bromochroman-4-amine (CAS 1213648-96-4)—are procurable separately at higher cost and with stereochemical purity specifications . The racemic mixture carries no stereochemical definition (Defined Atom Stereocenter Count = 0), whereas the (R)-enantiomer is defined with one specific stereocenter [1]. In the broader chroman-4-amine class, chiral variants serve as key intermediates for human Bradykinin B1 receptor antagonists, with enantioselective synthetic methods achieving 59–99% enantiomeric excess and chiral integrity retention through downstream transformations [2][3]. Enantiopurity is a critical determinant of pharmacological activity, as distinct enantiomers of chiral amines frequently exhibit divergent receptor binding affinities and functional selectivity profiles .
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Racemic mixture; Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 1 [1] |
| Comparator Or Baseline | (R)-enantiomer: Defined Atom Stereocenter Count = 1; Undefined Atom Stereocenter Count = 0 [1] |
| Quantified Difference | Racemic mixture contains equimolar (R)- and (S)-enantiomers; single enantiomers exhibit defined stereochemistry; chiral chroman-4-amines synthesized with 59–99% ee [3] |
| Conditions | XLogP3 = 1.6; topological polar surface area = 35.2 Ų (identical across stereoisomers) [1] |
Why This Matters
Procurement of the racemic mixture vs. a single enantiomer represents fundamentally different research trajectories: the racemate is appropriate for achiral SAR exploration or as a precursor to resolution studies, whereas enantiopure material is mandatory for chiral drug candidate development where stereochemistry governs target engagement.
- [1] Kuujia. (n.d.). Computed properties comparison: Cas no 886762-91-0 (racemic) vs. Cas no 1212896-29-1 ((4R)-enantiomer). Kuujia Chemical Database. View Source
- [2] Jia, C., Zhang, H. X., Nie, J., & Ma, J. A. (2016). Catalytic Asymmetric Decarboxylative Mannich Reaction of Malonic Acid Half Esters with Cyclic Aldimines: Access to Chiral β-Amino Esters and Chroman-4-amines. The Journal of Organic Chemistry, 81(18), 8561–8569. View Source
- [3] Yang, Q., Li, S., & Wang, J. (2020). Asymmetric Synthesis of Chiral Chromanes by Copper-Catalyzed Hydroamination of 2H-Chromenes. ChemCatChem, 12(12), 3202–3206. View Source
